molecular formula C20H18ClN3O B3413461 1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 946232-46-8

1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No.: B3413461
CAS No.: 946232-46-8
M. Wt: 351.8 g/mol
InChI Key: ZAYFXPDCQZRRKP-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a novel synthetic compound designed for research applications, particularly in medicinal chemistry and oncology. It features a hybrid molecular structure combining an indole scaffold with a 1,3,4-oxadiazole ring, two heterocycles renowned for their broad biological potential. The indole nucleus is a privileged structure in medicinal chemistry and is present in numerous FDA-approved anticancer drugs, such as sunitinib and panobinostat . Research indicates that indole derivatives can regulate many proteins and genes significant in cancer development, including TRK, VEGFR, EGFR, and CDKs, and can inhibit key intracellular pathways like PI3K/AKT/mTOR . The indole scaffold is known for its versatility, allowing for substitutions at various positions to optimize activity and overcome drug resistance . The 1,3,4-oxadiazole moiety is another high-value pharmacophore frequently incorporated into bioactive molecules. It is extensively utilized in developing compounds for various research fields, including anticancer, antimicrobial, and anti-inflammatory agents . The propyl chain at the 5-position of the oxadiazole ring offers a potential site for modulating the compound's lipophilicity and steric interactions. This molecule is supplied as a high-purity screening compound for use in non-clinical research, such as in vitro assay development and structure-activity relationship (SAR) studies. It is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O/c1-2-7-19-22-23-20(25-19)18-12-14-8-4-6-11-17(14)24(18)13-15-9-3-5-10-16(15)21/h3-6,8-12H,2,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYFXPDCQZRRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole involves several stepsCommon reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

Indole Functionalization

The indole core is modified via alkylation or Mannich reactions:

  • N-Alkylation : The indole nitrogen is alkylated using 2-chlorobenzyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF .

  • Mannich Reaction : Morpholine or piperazine derivatives can be introduced via formaldehyde-mediated coupling under reflux .

Example Reaction :

Indole+2-Chlorobenzyl chlorideNaH, DMF1-[(2-Chlorophenyl)methyl]-1H-indole\text{Indole} + \text{2-Chlorobenzyl chloride} \xrightarrow{\text{NaH, DMF}} \text{1-[(2-Chlorophenyl)methyl]-1H-indole}

Coupling of Oxadiazole and Indole Moieties

The oxadiazole and indole units are linked via nucleophilic substitution or palladium-catalyzed cross-coupling:

  • Nucleophilic Substitution : The oxadiazole’s sulfur or oxygen atom reacts with halogenated indoles under basic conditions .

  • Suzuki Coupling : Aryl boronic acids may couple with halogenated oxadiazoles using Pd(PPh₃)₄ as a catalyst .

Key Data :

  • Reaction of 5-propyl-1,3,4-oxadiazol-2-yl with 2-(bromomethyl)indole in ethanol yields the target compound with ~70% efficiency .

  • NMR confirmation: The methylene (–CH₂–) protons between indole and oxadiazole appear as a singlet at δ 5.11 ppm .

Functional Group Transformations

  • Schiff Base Formation : The oxadiazole’s exocyclic amine group can condense with aldehydes to form imines, which exhibit tautomerism between E and Z isomers in polar solvents .

  • Hydrolysis : Hydrazine hydrate cleaves ester groups adjacent to oxadiazoles, yielding hydrazides .

Reactivity and Stability

  • Tautomerism : 5-Mercapto-oxadiazoles exist in thiol-thione tautomeric forms, confirmed by IR bands at 2750 cm⁻¹ (–SH) and 1164 cm⁻¹ (C=S) .

  • pH Sensitivity : The oxadiazole ring remains stable under acidic conditions but hydrolyzes in strong bases .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features suggest it may interact with various biological targets:

  • Anticancer Activity : Preliminary studies indicate that derivatives of oxadiazole compounds exhibit cytotoxic effects against several cancer cell lines. The incorporation of the indole moiety may enhance this activity through mechanisms such as apoptosis induction or cell cycle arrest .
  • Antimicrobial Properties : Research has demonstrated that oxadiazole derivatives possess significant antibacterial and antifungal activities. The chlorophenyl group may contribute to the lipophilicity and membrane permeability of the compound, enhancing its bioactivity against microbial pathogens .

Drug Design and Development

In drug development, the compound can serve as a lead structure for synthesizing new therapeutic agents:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the oxadiazole and indole cores affect biological activity can guide the design of more potent derivatives. This approach is critical in optimizing pharmacokinetic and pharmacodynamic properties .

Material Science

Beyond biological applications, this compound's unique chemical structure can be utilized in material science:

  • Polymer Chemistry : The incorporation of indole and oxadiazole units into polymer matrices can lead to materials with enhanced thermal stability and electrical conductivity. Such materials are valuable for applications in organic electronics and optoelectronic devices .

Case Studies

Several case studies highlight the compound's potential applications:

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of oxadiazole derivatives on breast cancer cell lines. Results indicated that compounds similar to 1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of substituted oxadiazoles showed that compounds with a chlorophenyl group displayed enhanced activity against Staphylococcus aureus and Candida albicans. The study concluded that these modifications could lead to effective antimicrobial agents for treating resistant infections .

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For instance, it may inhibit the activity of certain enzymes or modulate the expression of specific genes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological and Functional Comparisons

  • Antimicrobial Activity: Compound CDFII () demonstrated synergy with carbapenems against MRSA, attributed to its chlorophenyl and piperidinyl groups . 19a/b () were synthesized but lacked reported bioactivity data, highlighting gaps in structure-activity relationships (SAR) for indole-oxadiazoles .
  • Agrochemical Relevance :

    • Epoxiconazole ( ), a triazole fungicide, shares a chlorophenyl group with the target but differs in heterocycle (triazole vs. oxadiazole). This underscores how heterocycle choice dictates application: triazoles dominate antifungals, while oxadiazoles are explored in drug discovery.

Physicochemical Properties

  • Melting Points: Higher melting points in 19b (248°C) vs. 19a (188°C) correlate with increased molecular rigidity from the phenylamino group . The target’s propyl substituent may lower melting points compared to 19b, favoring solubility.

Biological Activity

1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The oxadiazole moiety is known for its diverse pharmacological properties, making derivatives of this structure valuable in drug development.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula and specific functional groups. The presence of the 1,3,4-oxadiazole ring contributes significantly to its biological activity.

PropertyValue
Molecular FormulaC17H18ClN3O
Molecular Weight315.80 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antimicrobial Activity

Studies have demonstrated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, a review highlighted various oxadiazole derivatives that showed effective inhibition against a range of bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for selected derivatives ranged from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMIC (μg/mL)
Compound AS. aureus0.22
Compound BE. coli0.25
Compound CP. aeruginosa0.30

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied, with findings indicating their ability to inhibit various cancer cell lines through different mechanisms:

  • Mechanisms of Action : These compounds can inhibit key enzymes involved in cancer cell proliferation, including histone deacetylases (HDACs) and thymidylate synthase .

Research has shown that the compound under consideration may also exhibit cytotoxic effects on cancer cells, further emphasizing its potential as an anticancer agent.

Table 2: Anticancer Activity of Selected Oxadiazole Compounds

CompoundCancer Cell LineIC50 (μM)
Compound DHeLa15
Compound EMCF-720
Compound FA54912

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives, including the target compound. The results indicated a strong correlation between structural modifications and biological activity, suggesting that specific substitutions on the oxadiazole ring could enhance efficacy against microbial and cancerous cells .

Q & A

Q. Advanced Research Focus

  • DFT Calculations : B3LYP/6-31G(d) models assess electronic properties (e.g., HOMO-LUMO gaps) to predict redox stability and reactivity. For example, a HOMO-LUMO gap < 4 eV suggests susceptibility to nucleophilic attack .
  • ADMET Prediction : Tools like SwissADME estimate logP (∼3.2), indicating moderate blood-brain barrier penetration, and CYP450 inhibition risks (e.g., CYP2D6) .

How can synthetic byproducts be identified and minimized during scale-up?

Q. Advanced Research Focus

  • LC-MS/MS : Detect trace byproducts (e.g., dimerized indole derivatives) using positive-ion mode and collision-induced dissociation .
  • Process Optimization : Replace acetic acid with trifluoroacetic acid (TFA) in cyclization steps to reduce esterification byproducts .

What strategies improve the compound’s solubility for in vivo studies?

Q. Advanced Research Focus

  • Prodrug Design : Introduce phosphate groups at the indole N-1 position, which hydrolyze in vivo to release the active compound .
  • Nanoformulations : Encapsulate in PEGylated liposomes (size ∼100 nm) to enhance aqueous solubility and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 2
1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

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